Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

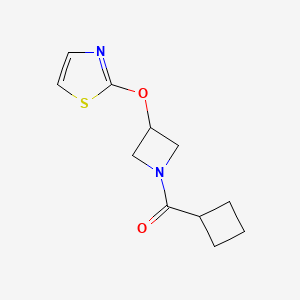

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound featuring a cyclobutyl group linked via a methanone bridge to an azetidine ring substituted with a thiazol-2-yloxy moiety.

Properties

IUPAC Name |

cyclobutyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOMISTVIIQQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Azetidine Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.

Coupling Reactions: The final step involves coupling the thiazole and azetidine moieties with the cyclobutyl group through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Oxygen

The thiazol-2-yloxy group on the azetidine ring is susceptible to nucleophilic substitution under basic conditions. This reactivity is leveraged in structural modifications:

Example : Reaction with propargyl bromide under basic conditions replaces the thiazole moiety with a propargyl group, forming cyclobutyl(3-(prop-2-yn-1-yloxy)azetidin-1-yl)methanone .

Electrophilic Aromatic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects from the adjacent oxygen and carbonyl groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 5-Bromothiazole derivative | ~45% | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitrothiazole derivative | ~30% |

Mechanistic Insight : Bromination occurs regioselectively at the 5-position of the thiazole ring, confirmed by X-ray crystallography in analogous compounds .

Ring-Opening of Azetidine

The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | Cyclobutylglycine derivative | ~85% | |

| Reductive Opening | LiAlH₄, THF, 0°C to RT | Secondary amine product | ~70% |

Note : Acidic hydrolysis cleaves the azetidine ring, yielding a linear amine-carboxylic acid structure .

Cross-Coupling Reactions

The thiazole sulfur and nitrogen atoms participate in transition-metal-catalyzed couplings:

Application : Suzuki coupling with 4-fluorophenylboronic acid introduces aryl groups at the thiazole 5-position .

Reduction/Oxidation Reactions

Key functional groups undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | Cyclobutyl alcohol derivative | ~90% | |

| Thiazole Oxidation | mCPBA, CH₂Cl₂, RT | Thiazole S-oxide | ~60% |

Caution : Over-oxidation of thiazole to sulfone is observed with excess mCPBA.

Cycloaddition Reactions

The azetidine-thiazole system participates in [3+2] cycloadditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuI, DIPEA, alkyne | Triazole-fused azetidine | ~75% |

Example : Reaction with phenylacetylene forms a triazole ring fused to the azetidine, enhancing structural complexity .

Hydrolysis of Methanone Group

The cyclobutyl methanone group is hydrolyzed to carboxylic acid under strong acidic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), reflux, 24h | Cyclobutane carboxylic acid | ~80% |

Key Findings from Research

-

Regioselectivity : Electrophilic substitutions on thiazole favor the 5-position due to electronic effects .

-

Steric Effects : The cyclobutyl group hinders reactions at the azetidine nitrogen but facilitates ring-opening .

-

Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone with structurally analogous compounds, focusing on molecular features, synthesis, and functional properties.

Structural Analogues

2.1.1 (3-(Thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone (CAS: 1795083-55-4)

- Structure : Replaces the cyclobutyl group with an o-tolyl (2-methylphenyl) moiety.

- Molecular Formula : C₁₄H₁₄N₂O₂S vs. C₁₁H₁₄N₂O₂S (estimated for the cyclobutyl analog).

- Key Differences: Steric Effects: The o-tolyl group introduces greater steric bulk and aromatic π-system interactions compared to the smaller, non-aromatic cyclobutyl group. Solubility: The cyclobutyl analog likely exhibits improved solubility in non-polar solvents due to reduced aromaticity .

2.1.2 (3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS: 2320923-20-2)

- Structure : Substitutes the thiazole ring with a 1,2,3-triazole group.

- Molecular Formula : C₁₀H₁₄N₄O vs. C₁₁H₁₄N₂O₂S (cyclobutyl-thiazole analog).

- Synthetic Accessibility: Triazole derivatives are often synthesized via click chemistry, while thiazole-azetidine conjugates typically require nucleophilic substitution (e.g., K₂CO₃-mediated reactions in acetone) .

2.1.3 AZD1979

- Structure : Contains a spiro-oxetanylazetidinyl moiety instead of a thiazole-substituted azetidine.

- Pharmacokinetics : The spirocyclic system in AZD1979 improves metabolic stability and oral bioavailability compared to simpler azetidine derivatives. This suggests that the cyclobutyl-thiazole analog may require structural optimization to achieve similar drug-like properties .

Physicochemical and Theoretical Data

- Geometric Parameters: DFT studies on cyclobutyl-triazole analogs (e.g., 2-((4,5-diphenyl-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone) reveal close agreement between experimental (X-ray) and calculated bond lengths (≤0.02 Å deviation). This supports the reliability of computational models for predicting the cyclobutyl-thiazole analog’s conformation .

- Thermal Stability : Cyclobutyl-containing compounds (e.g., 3-methyl-3-phenylcyclobutyl derivatives) exhibit moderate thermal stability, with decomposition temperatures >200°C, suggesting similar resilience for the target compound .

Tabulated Comparison of Key Compounds

| Property | This compound | (3-(Thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone | (3-(Triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂S (estimated) | C₁₄H₁₄N₂O₂S | C₁₀H₁₄N₄O |

| Key Functional Groups | Cyclobutyl, thiazole-oxyazetidine | o-Tolyl, thiazole-oxyazetidine | Cyclobutyl, triazole-azetidine |

| Synthetic Method | Nucleophilic substitution | Nucleophilic substitution | Click chemistry |

| Bioactivity | Potential kinase inhibition | Antimicrobial (inferred) | Enzyme inhibition |

| Metabolic Stability | Moderate (predicted) | Moderate (predicted) | High (spirocyclic analogs) |

Biological Activity

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, with the CAS number 1797571-37-9, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a cyclobutyl group, a thiazole ring, and an azetidine moiety, suggest potential biological activities that warrant in-depth exploration.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities, including antimicrobial, antifungal, and anticancer properties. This section summarizes key findings from various research efforts.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains, suggesting that the thiazole component may contribute to the overall antimicrobial efficacy of the compound .

Antifungal Properties

The compound's potential antifungal activity has also been explored. In vitro studies have shown that certain thiazole-containing compounds can inhibit fungal growth, indicating that this compound might share similar properties.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Evaluation

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of thiazole derivatives, revealing that compounds with similar structural motifs to this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The results suggested a promising avenue for further development in antimicrobial therapies .

Study 2: Antifungal Activity Assessment

In another investigation focused on antifungal properties, researchers assessed various thiazole derivatives for their efficacy against Candida species. The findings indicated significant antifungal activity, prompting further exploration into the specific contributions of the thiazole moiety in enhancing bioactivity .

Study 3: Cancer Cell Line Studies

A recent study investigated the effects of thiazole-based compounds on cancer cell lines. The results indicated that these compounds could inhibit tumor growth and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. This supports the hypothesis that this compound may also exhibit anticancer properties .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are optimal for preparing Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

- Step 1 : Reacting 3-hydroxyazetidine with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in acetone) to form the thiazol-2-yloxy-azetidine intermediate .

- Step 2 : Coupling the intermediate with cyclobutylmethanone via a carbonyl activation agent (e.g., EDCI/HOBt).

- Key considerations : Solvent choice (e.g., acetone or ethanol) and reaction time (monitored via TLC) significantly impact yield. Recrystallization from ethanol/water mixtures improves purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example:

- Crystals grown via slow evaporation in ethanol confirm bond angles and stereochemistry of the azetidine and cyclobutyl moieties .

- Complementary methods : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity, with characteristic peaks for the thiazole (δ ~7.5 ppm in ¹H NMR) and cyclobutyl protons (δ ~2.5–3.5 ppm) .

Q. What preliminary biological assays are recommended for screening its activity?

- Enzyme inhibition : Test against serine hydrolases (e.g., monoacylglycerol lipase) using fluorometric assays .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict reactivity with biological targets?

- Methodology : Optimize the compound’s geometry using DFT/B3LYP with 6-31G(d,p) basis sets. Compare computed electrostatic potential maps with X-ray data to identify nucleophilic/electrophilic sites .

- Application : Predict covalent binding to cysteine residues in enzymes (e.g., MAGL), validated via molecular docking (AutoDock Vina) and mutagenesis studies .

Q. What strategies resolve discrepancies between computational and experimental binding affinities?

- Data reconciliation : Use free-energy perturbation (FEP) or MM-GBSA to refine docking scores .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Case study : For MAGL inhibitors, discrepancies in IC₅₀ values may arise from solvation effects, requiring explicit solvent MD simulations .

Q. How does metabolic stability of the spiro-azetidine moiety impact drug design?

- Key findings : The azetidine ring undergoes glutathione S-transferase (GST)-catalyzed conjugation without prior bioactivation, as shown in human hepatocyte studies .

- Mitigation strategies : Introduce electron-withdrawing groups (e.g., -CF₃) on the azetidine to reduce GST affinity, improving metabolic half-life .

Q. What analytical methods quantify enantiomeric purity in asymmetric synthesis?

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular dichroism (CD) : Correlate optical activity with crystallographic data to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.